![molecular formula C14H18N2O2 B267446 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B267446.png)

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, mood, and addiction, making it a promising target for the development of novel therapeutic agents.

Mecanismo De Acción

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the modulation of pain, anxiety, mood, and addiction. By blocking the NOP receptor, this compound inhibits the effects of nociceptin/orphanin FQ and modulates the activity of the downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of neurotransmitter release, ion channel activity, and gene expression.

Biochemical and physiological effects:

This compound has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. One of the major effects is the modulation of pain, as this compound has been shown to reduce nociceptive responses in various pain models. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects, as well as anti-addictive effects in animal models of drug addiction. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, indicating its potential as a modulator of synaptic transmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide in lab experiments is its selectivity for the NOP receptor, which allows for the specific modulation of the downstream signaling pathways. Furthermore, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of using this compound is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for the research on 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide. One of the major areas of focus is the development of novel analgesic agents based on the modulation of the NOP receptor. This compound and other NOP receptor antagonists may provide a new avenue for the treatment of chronic pain, which is a major clinical problem. Furthermore, the anxiolytic and antidepressant-like effects of this compound suggest its potential in the treatment of anxiety and depression, which are also major clinical problems. In addition, the anti-addictive effects of this compound may provide a new approach to the treatment of drug addiction. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential for off-target effects.

Métodos De Síntesis

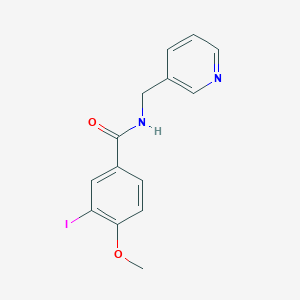

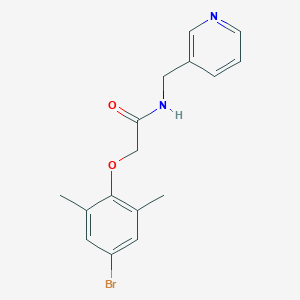

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide involves the reaction of N-propyl-4-aminobenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl carbon of the cyclopropylcarbonyl chloride by the amino group of the N-propyl-4-aminobenzamide, resulting in the formation of this compound. The final product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Aplicaciones Científicas De Investigación

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research is the modulation of pain. Studies have shown that this compound can attenuate both acute and chronic pain in animal models, suggesting its potential as a novel analgesic agent. Furthermore, this compound has been shown to have anxiolytic and antidepressant-like effects, indicating its potential in the treatment of anxiety and depression. In addition, this compound has been investigated for its role in drug addiction, as the NOP receptor has been implicated in the reward pathway of the brain. This compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Propiedades

Fórmula molecular |

C14H18N2O2 |

|---|---|

Peso molecular |

246.3 g/mol |

Nombre IUPAC |

4-(cyclopropanecarbonylamino)-N-propylbenzamide |

InChI |

InChI=1S/C14H18N2O2/c1-2-9-15-13(17)10-5-7-12(8-6-10)16-14(18)11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17)(H,16,18) |

Clave InChI |

WFLMNSYWCDPOER-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

SMILES canónico |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)cyclopropanecarboxamide](/img/structure/B267365.png)

![N-[(2-chlorobenzyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267366.png)

![4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267367.png)

![2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267369.png)

![N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide](/img/structure/B267372.png)

![N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267374.png)

![4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267375.png)

![N-(cyclopropylcarbonyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267378.png)

![4-{[(3-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B267380.png)

![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267383.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267394.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267396.png)